N,N-bis(2-chloroethyl)dodecan-1-amine
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Overview
Description
N,N-bis(2-chloroethyl)dodecan-1-amine is a chemical compound with the molecular formula C16H32Cl2N It is known for its unique structure, which includes two chloroethyl groups attached to a dodecylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)dodecan-1-amine typically involves the reaction of dodecylamine with 2-chloroethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dodecylamine+2Chloroethyl Chloride→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often added to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with larger quantities of reactants and more efficient purification processes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)dodecan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions produce amine oxides and secondary amines, respectively .
Scientific Research Applications
N,N-bis(2-chloroethyl)dodecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)dodecan-1-amine involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: A simpler analogue with similar alkylating properties.
Cyclophosphamide: A well-known chemotherapeutic agent with a similar mechanism of action.
Melphalan: Another alkylating agent used in cancer treatment.
Uniqueness
N,N-bis(2-chloroethyl)dodecan-1-amine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer alkyl chains are beneficial, such as in surfactants and emulsifiers .
Properties
CAS No. |
60855-85-8 |
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Molecular Formula |
C16H33Cl2N |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)dodecan-1-amine |
InChI |
InChI=1S/C16H33Cl2N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-16H2,1H3 |
InChI Key |
BLFNTRFLEAMZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCl)CCCl |
Origin of Product |
United States |
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